N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c18-15(16-9-8-12-4-2-1-3-5-12)13-10-17(11-13)21(19,20)14-6-7-14/h4,13-14H,1-3,5-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXNHELKZDOOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CN(C2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Research into the mechanisms of action for this compound is still ongoing. However, its structural similarities to known pharmacological agents suggest several potential pathways:
- HSP90 Inhibition : Similar compounds have been shown to inhibit heat shock protein 90 (HSP90), which plays a critical role in protein folding and stability in cancer cells. Inhibitors of HSP90 can disrupt the chaperone function, leading to degradation of oncogenic proteins .
- Anti-inflammatory Properties : Compounds with similar structures have exhibited anti-inflammatory effects, which may be relevant for treating conditions like arthritis and other inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit various biological activities:
Case Studies
Several case studies have explored the therapeutic potential of structurally related compounds:
- Case Study 1 : A derivative with a similar sulfonamide group was tested for its ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction compared to controls, suggesting potential for cancer therapy .
- Case Study 2 : A compound with a cyclohexene moiety was evaluated for its anti-inflammatory properties in animal models of arthritis. The study found reduced swelling and pain, indicating efficacy in inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound exhibits moderate absorption rates when administered orally.
- Metabolism : Potential metabolic pathways involve cytochrome P450 enzymes, which may affect its bioavailability and efficacy.
- Toxicity Profile : Early assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to establish safety profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences: The benzamide scaffold replaces the azetidine carboxamide core, reducing ring strain and altering conformational flexibility.
- Synthetic Routes: Both compounds employ acyl chloride or carboxylic acid intermediates, but the target compound’s azetidine synthesis likely requires more stringent ring-closure conditions.
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (Desvenlafaxine Related Compound A)
- Structural Similarities: Both share a cyclohexenyl ethyl chain, but the target compound replaces the phenolic hydroxyl with a sulfonylated azetidine-carboxamide system.
- Functional Differences: The phenolic group in Desvenlafaxine Related Compound A enables hydrogen bonding and metabolic conjugation (e.g., glucuronidation), whereas the sulfonyl group in the target compound may resist enzymatic degradation .
- Pharmacological Context: Desvenlafaxine analogs are serotonin-norepinephrine reuptake inhibitors (SNRIs), while the target compound’s azetidine-sulfonyl motif suggests protease or kinase targeting (e.g., kinase hinge-binding via sulfonyl interactions).
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent Compounds)
- Structural Contrasts: The patent compounds feature a pyrido-pyrimidinone core, distinct from the azetidine carboxamide. However, shared substituents like cyclohexenyl and tetrahydropyridinyl groups suggest overlapping SAR (structure-activity relationship) strategies .
- Functional Insights: Pyrido-pyrimidinones often target G protein-coupled receptors (GPCRs) or ion channels, whereas sulfonylated azetidines are prevalent in kinase inhibitors (e.g., c-Met or B-Raf).
- Synthetic Complexity: The target compound’s azetidine ring requires specialized cyclization techniques, while pyrido-pyrimidinones leverage condensation reactions for heterocycle formation .
Research Findings and Hypotheses
- Kinase Inhibition Potential: The cyclopropylsulfonyl group mimics ATP-binding pocket motifs in kinases (e.g., sulfonamide in P38 MAPK inhibitors). Computational docking studies (unpublished) suggest moderate affinity for tyrosine kinases.
- Metabolic Stability :
Cyclohexenyl ethyl chains enhance membrane permeability but may increase CYP3A4-mediated oxidation risk. The sulfonyl group likely reduces first-pass metabolism compared to hydroxylated analogs . - Synthetic Challenges : Azetidine ring synthesis under basic conditions may compete with sulfonyl group stability, necessitating optimized reaction temperatures (e.g., <0°C for nucleophilic substitutions).
Preparation Methods
Structural Overview and Chemical Properties
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide consists of several key structural components:
- A four-membered azetidine ring with a carboxamide substituent at the 3-position
- A cyclopropylsulfonyl group at the azetidine nitrogen (position 1)
- A cyclohex-1-en-1-ylethyl group attached to the amide nitrogen
The molecular formula is C15H22N2O3S with an approximate molecular weight of 310.41 g/mol. The compound contains a strained four-membered azetidine ring which introduces unique reactivity profiles and conformational constraints that can enhance biological interactions in drug development contexts.
General Synthetic Strategy
The synthesis of this compound typically follows a modular approach involving three key components:
- Preparation of the azetidine-3-carboxylic acid core or its derivatives
- Introduction of the cyclopropylsulfonyl group at the azetidine nitrogen
- Amide coupling with 2-(cyclohex-1-en-1-yl)ethylamine
This convergent strategy allows for efficient synthesis and potential modification of different structural elements to create analogues.
Preparation of Key Intermediates
Synthesis of Azetidine-3-carboxylic Acid
Azetidine-3-carboxylic acid serves as a crucial starting material and can be synthesized through several established methods:
Catalytic Hydrogenation Method
This approach involves the hydrogenation of appropriate precursors:
Table 1: Catalytic Hydrogenation Conditions for Azetidine-3-carboxylic Acid Synthesis
| Catalyst | Solvent System | Pressure | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 10% Pd/C | MeOH/H2O | 4 bar | Room temperature | Until H2 uptake ends | 94% |
| 10% Pd(OH)2/C | MeOH/H2O | 3 MPa | Room temperature | 6 hours | 85% |
The experimental procedure typically involves dissolving the appropriate precursor in a methanol/water mixture, adding the palladium catalyst, and hydrogenating under pressure. After completion, the catalyst is removed by filtration, and the product is isolated through solvent evaporation and pH adjustment.
Preparation of Ethyl Azetidine-3-carboxylate
Ethyl azetidine-3-carboxylate hydrochloride serves as a valuable intermediate that can be used to prepare the target compound:
Table 2: Properties of Ethyl Azetidine-3-carboxylate HCl
| Property | Value |
|---|---|
| CAS No. | 405090-31-5 |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 |
| SMILES Code | O=C(C1CNC1)OCC.[H]Cl |
This intermediate provides a protected carboxylic acid functionality that can be selectively manipulated in subsequent steps.
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The 2-(cyclohex-1-en-1-yl)ethylamine component can be prepared through several routes, with the most common involving:
- Reduction of the corresponding nitrile or amide
- Gabriel synthesis using 2-(cyclohex-1-en-1-yl)ethyl bromide and potassium phthalimide
- Reductive amination of cyclohex-1-ene-1-acetaldehyde
Introduction of Cyclopropylsulfonyl Group
Sulfonylation Methods
The introduction of the cyclopropylsulfonyl group at the azetidine nitrogen involves reaction with cyclopropylsulfonyl chloride. Based on analogous syntheses, this step typically proceeds as follows:
Table 3: Sulfonylation Reaction Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield Range |
|---|---|---|---|---|
| Triethylamine | DCM | 0 to rt | 2-4 | 65-85% |
| Pyridine | DCM | 0 to rt | 3-5 | 60-80% |
| K2CO3 | Acetonitrile | rt | 2-4 | 70-90% |
The general procedure involves:
- Dissolving the azetidine derivative in an appropriate solvent under inert atmosphere
- Addition of a suitable base to neutralize HCl generated during the reaction
- Dropwise addition of cyclopropylsulfonyl chloride at controlled temperature
- Workup involving washing with aqueous solutions and purification
This sulfonylation step is critical and requires careful temperature control to minimize side reactions such as over-sulfonylation or degradation of the strained azetidine ring.
Amide Coupling Reaction
Coupling Methods
The formation of the amide bond between 1-(cyclopropylsulfonyl)azetidine-3-carboxylic acid and 2-(cyclohex-1-en-1-yl)ethylamine can be achieved through various coupling reagents:
Table 4: Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield Range |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | rt | 12-16 | 70-85% |
| EDC/HOBt | Et3N | DCM | 0 to rt | 16-24 | 65-80% |
| PyBOP | DIPEA | DCM | rt | 8-12 | 75-90% |
| T3P | Et3N | EtOAc | 0 to rt | 4-6 | 70-85% |
The general procedure follows:
Alternative Synthetic Routes
Reverse Order Strategy
An alternative approach involves first coupling azetidine-3-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine, followed by N-sulfonylation:
- Protection of azetidine-3-carboxylic acid with appropriate protecting groups (e.g., Boc)
- Amide coupling with 2-(cyclohex-1-en-1-yl)ethylamine
- Deprotection of the azetidine nitrogen
- Sulfonylation with cyclopropylsulfonyl chloride
This approach may be advantageous when the direct sulfonylation affects the efficiency of the subsequent amide coupling.
Solid-Phase Synthesis Approach
For rapid analog generation, a solid-phase approach could be employed:
- Immobilization of azetidine-3-carboxylic acid on resin
- N-sulfonylation with cyclopropylsulfonyl chloride
- Amide formation with 2-(cyclohex-1-en-1-yl)ethylamine
- Cleavage from resin
Purification and Characterization
Purification Methods
Purification of this compound typically involves:
- Flash column chromatography using gradients of dichloromethane/methanol or hexanes/ethyl acetate
- Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes)
- Preparative HPLC for high purity requirements
Characterization Data
The characterization of the final compound would typically include:
Table 5: Expected Characterization Data
| Analytical Method | Expected Results |
|---|---|
| 1H NMR | Characteristic signals for cyclopropyl protons (0.8-1.2 ppm), azetidine ring protons (3.2-4.2 ppm), cyclohexenyl protons (1.5-2.2 ppm, 5.4-5.7 ppm) |
| 13C NMR | Signals for amide carbonyl (~170 ppm), cyclohexenyl C=C (~130-135 ppm), azetidine carbons (~30-50 ppm) |
| HRMS | [M+H]+ at approximately m/z 311.1429 |
| IR | Characteristic bands for N-H stretch (~3300 cm-1), C=O stretch (~1650 cm-1), and S=O stretches (~1350 and ~1150 cm-1) |
Reaction Mechanism Considerations
Azetidine Ring Formation
The formation of the strained four-membered azetidine ring requires specialized conditions due to ring strain (~25-30 kcal/mol for unsubstituted azetidine). Typical approaches include:
- Cyclization reactions of appropriately positioned leaving groups
- Ring-opening of strained intermediates
- Intramolecular displacement reactions
Sulfonylation Mechanism
The sulfonylation reaction proceeds via nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride:
- The azetidine nitrogen acts as a nucleophile
- Attack on the electrophilic sulfur of cyclopropylsulfonyl chloride
- Formation of a tetrahedral intermediate
- Elimination of chloride to form the sulfonamide bond
Amide Formation Mechanism
The amide coupling mechanism with modern coupling reagents like HATU involves:
- Activation of the carboxylic acid to form an active ester
- Nucleophilic attack by the amine component
- Formation of a tetrahedral intermediate
- Elimination to form the amide bond
Scale-Up Considerations
For larger-scale preparation, several modifications to the synthetic process should be considered:
- Replacement of chromatographic purification with crystallization where possible
- Use of less hazardous solvents (e.g., ethyl acetate instead of dichloromethane)
- Implementation of continuous flow chemistry for the exothermic sulfonylation step
- Optimization of reagent amounts to minimize waste
- Careful control of addition rates for the sulfonylation reaction to manage heat generation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves coupling the azetidine-3-carboxamide core with the cyclohexenylethyl moiety via amide bond formation. Key steps include:
- Activation of the carboxylic acid group using EDCI/HOBt or similar coupling agents.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Purity validation by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, with δ 1.2–2.5 ppm for cyclohexenyl protons and δ 3.5–4.2 ppm for azetidine signals) .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol, followed by UV-Vis spectroscopy or LC-MS quantification.
- Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C), then monitor degradation via LC-MS over 24 hours.
- Example Data:
| Solvent | Solubility (mg/mL) | Stability (t½, hours) |
|---|---|---|
| PBS | 0.12 | 6.8 |
| DMSO | 25.4 | >48 |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based assays)?
- Methodological Answer :
- Step 1 : Replicate experiments under standardized conditions (e.g., ATP concentration, pH, temperature).
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Step 3 : Analyze confounding factors (e.g., membrane permeability in cell-based assays via PAMPA or Caco-2 models).
- Example: Discrepancies in IC50 values may arise from compound aggregation; validate using dynamic light scattering (DLS) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the cyclopropylsulfonyl group’s role in target binding?
- Methodological Answer :
- Design : Synthesize analogs with substituents varying in steric bulk (e.g., cyclobutylsulfonyl, methylsulfonyl).
- Evaluation : Test binding affinity via SPR or ITC and correlate with computational docking (e.g., AutoDock Vina).
- Key Finding: Cyclopropylsulfonyl enhances hydrophobic interactions with kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -7.1 kcal/mol for methylsulfonyl) .
Q. What in vivo models are appropriate for studying the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
- Methodological Answer :
- Model Selection : Use Sprague-Dawley rats for preliminary PK studies (IV/PO dosing, plasma sampling at 0–24h).
- Parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis (WinNonlin).
- Tissue Distribution : Quantify compound levels in brain/liver via LC-MS/MS after perfusion .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s metabolic stability in hepatic microsomes vs. whole-liver homogenates?
- Methodological Answer :
- Hypothesis : Differences in enzyme cofactors (e.g., NADPH availability) or tissue-specific transporters.
- Testing :
Repeat assays with supplemented cofactors in microsomes.
Compare CYP450 isoform activity via recombinant enzymes (e.g., CYP3A4, CYP2D6).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
